molecular formula C7H14NO6P B1314728 Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate CAS No. 89524-99-2

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

Cat. No. B1314728
CAS RN: 89524-99-2
M. Wt: 239.16 g/mol
InChI Key: MXNIODZSMNMILW-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

Methyl (acetylamino)(dimethoxyphosphoryl)acetate (2.34 g, 9.8 mmol) is dissolved in CHCl3 (40 mL), treated with DBU (1.46 mL, 9.8 mmol), stirred for 5 min then added dropwise to a 0° C. solution of furan-2,3-dicarbaldehyde (1.65 g, 8.9 mmol) in CHCl3 (80 mL). The mixture is stirred for 2.5 h as the cooling bath expires then 5.5 h at RT and finally 24 h at 50° C. The mixture is concentrated in vacuo to a yellow oily-solid (6.66 g). The crude material is chromatographed over a standard 100 g slurry-packed silica gel, eluting with 65% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 1.30 g (82%) of methyl furo[3,2-c]pyridine-6-carboxylate as a yellow solid. MS (EI) m/z: 177 (M+).
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](P(OC)(OC)=O)[C:6]([O:8][CH3:9])=[O:7])(=O)[CH3:2].C1CCN2C(=NCCC2)CC1.[O:27]1[CH:31]=[CH:30][C:29](C=O)=[C:28]1C=O>C(Cl)(Cl)Cl>[O:27]1[C:31]2[CH:30]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[N:4]=[CH:1][C:2]=2[CH:29]=[CH:28]1

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OC)P(=O)(OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.46 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
1.65 g
Type
reactant
Smiles
O1C(=C(C=C1)C=O)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 2.5 h as the cooling bath
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
5.5 h
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
finally 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at 50° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo to a yellow oily-solid (6.66 g)
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over a standard 100 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with 65% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C=CC=2C=NC(=CC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.